molecular formula C14H21N3OS B5283896 N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5283896
M. Wt: 279.40 g/mol
InChI Key: VLKHFMRFGJJJON-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound with a molecular formula of C14H21N3OS and a molecular weight of 279.4 g/mol . This compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group, which is further connected to an acetamide moiety. The cycloheptyl group is attached to the nitrogen atom of the acetamide. This structure imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

N-cycloheptyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a cycloheptyl group, a sulfanyl group, and an acetamide moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-cycloheptyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-11-8-9-15-14(16-11)19-10-13(18)17-12-6-4-2-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKHFMRFGJJJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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